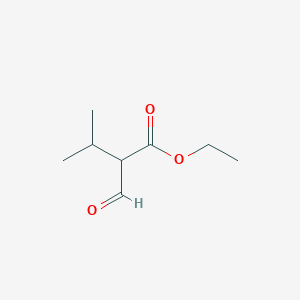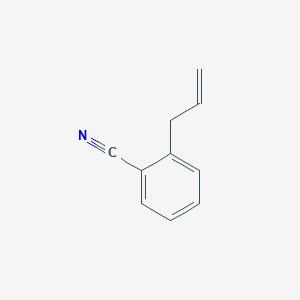![molecular formula C9H6F3NO5 B1315663 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS No. 113405-09-7](/img/structure/B1315663.png)
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-
Overview
Description
“Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-” is a chemical compound with the IUPAC name [4-(trifluoromethyl)phenoxy]acetic acid . It has a molecular weight of 220.15 . The compound is in solid form at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) . This indicates that the compound has a molecular structure with 9 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-” is a solid at ambient temperature . It has a molecular weight of 220.15 .Scientific Research Applications
Photoaffinity Labeling
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- and its derivatives have been utilized as a carbene precursor with a chromogenic group for photoaffinity labeling. This innovative approach allows for the spectrophotometric detection of labeled products without the need for radioactive techniques, offering a safer and simpler method for studying biological molecules. The derivatives of this compound, upon photolysis, produce intermolecular insertion products, facilitating the identification of molecular interactions within biological systems (Hatanaka et al., 1989).
Organic Synthesis Catalyst
A novel 3-nitrobenzeneboronic acid, potentially related to acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, has been found to efficiently catalyze the acetylation of alcohols and phenols under solvent-free conditions. This mild and environmentally friendly catalyst achieves good to excellent yields at room temperature, showcasing the versatility of nitro-substituted compounds in synthetic organic chemistry (Tale & Adude, 2006).
Environmental Applications
The use of acetic acid in supercritical water oxidation (SCWO) techniques demonstrates its capability for efficient waste management. This process allows for the near-complete destruction of various contaminants, including acetic acid and 2-nitrophenol, at high temperatures and pressures. The transformation products from SCWO, such as ammonia and acetic acid from biological sludges, can be rapidly oxidized, highlighting the potential of acetic acid derivatives in environmental remediation efforts (Shanableh & Gloyna, 1991).
Safety and Hazards
properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)6-3-5(18-4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDNTXLWDHKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554819 | |
| Record name | [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113405-09-7 | |
| Record name | [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

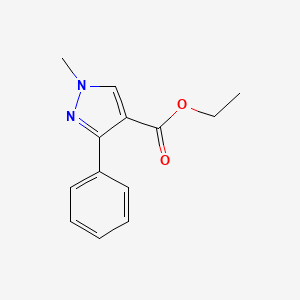
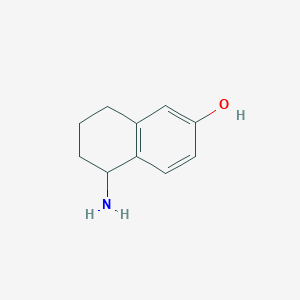
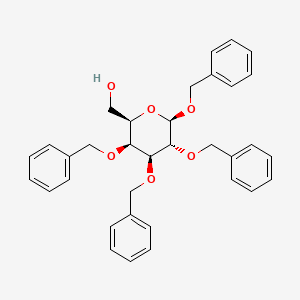
![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)



![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
